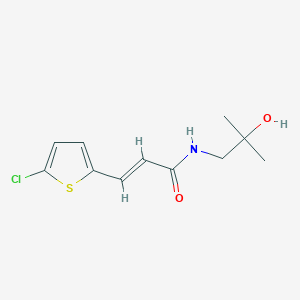![molecular formula C14H18F2N2O2 B7589316 [4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone](/img/structure/B7589316.png)
[4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone, also known as MPDPF, is a synthetic compound that belongs to the class of research chemicals. It has been studied for its potential use in scientific research due to its unique chemical properties.
Mécanisme D'action
[4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone acts as a dopamine reuptake inhibitor, which means it blocks the reuptake of dopamine in the brain. This leads to an increase in dopamine levels and can result in a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that [4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone can induce locomotor activity in rodents, suggesting that it may have stimulant properties. It has also been shown to increase dopamine release in the striatum, which is a region of the brain that is involved in reward and motivation. Additionally, [4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone has been shown to have anxiolytic effects, which means it can reduce anxiety levels in rodents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the dopamine system. However, one limitation is that it has not been extensively studied in humans, which means its safety profile is not well-established.
Orientations Futures
There are several future directions for research on [4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone. One potential avenue is the development of new drugs for the treatment of neurological disorders, such as Parkinson's disease. Another potential direction is the study of [4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone's effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further research is needed to establish the safety profile of [4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone in humans.
Méthodes De Synthèse
[4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone can be synthesized through a multistep process that involves the reaction of piperidine with 4-(difluoromethoxy)benzaldehyde. The resulting intermediate is then reduced using sodium borohydride to yield [4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone. The synthesis process is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
[4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone has been studied for its potential use as a research chemical in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for the dopamine transporter, which makes it a potential candidate for the development of new drugs for the treatment of Parkinson's disease and other neurological disorders.
Propriétés
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O2/c15-14(16)20-12-3-1-11(2-4-12)13(19)18-7-5-10(9-17)6-8-18/h1-4,10,14H,5-9,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGNUIOKXQILCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-2-[(1-hydroxycycloheptyl)methylamino]benzonitrile](/img/structure/B7589233.png)

![2-[[4-Methyl-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7589246.png)

![3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide](/img/structure/B7589258.png)
![[1-[1-(3,4-Difluorophenyl)ethyl]piperidin-4-yl]methanamine](/img/structure/B7589272.png)
![4-[4-(Aminomethyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B7589277.png)
![[1-[1-(2-Chlorophenyl)ethyl]piperidin-4-yl]methanamine](/img/structure/B7589289.png)
![[4-(Aminomethyl)piperidin-1-yl]-(2,4-dimethoxyphenyl)methanone](/img/structure/B7589305.png)
![[1-[1-(4-Fluorophenyl)ethyl]piperidin-4-yl]methanamine](/img/structure/B7589308.png)
![4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid](/img/structure/B7589324.png)

![5-chloro-2-fluoro-N-[(1-methylpiperidin-2-yl)methyl]benzamide](/img/structure/B7589339.png)
![1-[[(1-Methyltriazol-4-yl)methylamino]methyl]cycloheptan-1-ol](/img/structure/B7589350.png)